molecular formula C10H11ClFN3 B7952216 1-(2-fluorobenzyl)-1H-pyrazol-4-amine

1-(2-fluorobenzyl)-1H-pyrazol-4-amine

Cat. No.: B7952216
M. Wt: 227.66 g/mol
InChI Key: CCKVUQHWSNSYRL-UHFFFAOYSA-N
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Description

1-(2-Fluorobenzyl)-1H-pyrazol-4-amine is a pyrazole derivative featuring a 2-fluorobenzyl substituent at the 1-position and an amine group at the 4-position of the pyrazole ring. Its synthesis likely involves nucleophilic substitution or hydrogenation of nitro intermediates, as seen in related compounds .

Properties

IUPAC Name

1-[(2-fluorophenyl)methyl]pyrazol-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN3.ClH/c11-10-4-2-1-3-8(10)6-14-7-9(12)5-13-14;/h1-5,7H,6,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCKVUQHWSNSYRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=C(C=N2)N)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClFN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluorobenzyl)-1H-pyrazol-4-amine Hydrochloride typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced via a nucleophilic substitution reaction, where the pyrazole derivative reacts with 2-fluorobenzyl chloride in the presence of a base such as potassium carbonate.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluorobenzyl)-1H-pyrazol-4-amine Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

1-(2-Fluorobenzyl)-1H-pyrazol-4-amine Hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Fluorobenzyl)-1H-pyrazol-4-amine Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group enhances its binding affinity to these targets, while the pyrazole ring provides a stable scaffold for interaction. The compound may modulate the activity of enzymes or receptors, leading to downstream effects on cellular pathways and processes.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of 1-(2-Fluorobenzyl)-1H-pyrazol-4-amine and Analogs

Compound Name Substituents on Benzyl/Pyrazole Molecular Weight (g/mol) Key Properties/Applications References
This compound 2-Fluorobenzyl, 4-NH₂ 191.21 Potential kinase inhibitor scaffold -
1-(2-Bromo-4-fluorobenzyl)-1H-pyrazol-4-amine 2-Bromo-4-fluorobenzyl, 4-NH₂ 270.10 Higher lipophilicity; halogenated analog
1-[(2-Chloro-4-fluorophenyl)methyl]-1H-pyrazol-3-amine 2-Cl-4-F-benzyl, 3-NH₂ 225.66 Structural isomer; altered binding affinity
1-(4-Ethylbenzyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine 4-Ethylbenzyl, 5-Me, 3-CF₃ 347.36 GLUT1 inhibitor candidate; enhanced metabolic stability
1-Methyl-1H-pyrazol-4-amine Methyl, 4-NH₂ 97.12 Simplified structure; lower molecular weight
1-{[2,4-Bis(trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-amine 2,4-(CF₃)₂-benzyl, 4-NH₂ 339.25 High electron-withdrawing groups; improved solubility via trifluoromethyl

Key Observations:

  • Halogenation Effects : Bromo- or chloro-fluorinated analogs (e.g., ) exhibit increased molecular weight and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.
  • Substituent Diversity : Trifluoromethyl or ethyl groups (e.g., ) improve metabolic stability and target selectivity, as seen in GLUT1 inhibitors.
  • Simplified Scaffolds : Removing the benzyl group (e.g., ) reduces steric hindrance but diminishes specificity for complex targets.

Physicochemical Properties

  • Solubility : Trifluoromethyl groups enhance solubility in polar solvents, while halogenated benzyl groups increase logP values .
  • Stability : Electron-withdrawing substituents (e.g., -CF₃) resist oxidative degradation, critical for in vivo applications .

Biological Activity

1-(2-Fluorobenzyl)-1H-pyrazol-4-amine is a pyrazole derivative that has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This compound features a unique structure that allows it to interact with various biological targets, making it a subject of interest in drug development.

Chemical Structure and Properties

The molecular formula of this compound is C10H12FN3, and it is characterized by the presence of a fluorobenzyl group attached to the pyrazole ring. This structural configuration enhances its binding affinity to biological targets, which is crucial for its pharmacological effects.

1. Antitumor Activity

Research indicates that compounds in the pyrazole class, including this compound, exhibit significant antitumor properties. Studies have shown that this compound can inhibit the growth of various cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer) cells. The mechanism of action appears to involve the modulation of cell cycle progression and induction of apoptosis.

Cell Line IC50 (µM) Mechanism
HCT-11615.0Induction of G0/G1 arrest
MCF-720.5Apoptosis induction

2. Anti-inflammatory Properties

In addition to its antitumor activity, this compound has been evaluated for anti-inflammatory effects. Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, thus providing potential therapeutic benefits for inflammatory diseases.

3. Enzyme Inhibition

Interaction studies have revealed that this compound can act as an inhibitor of specific kinases involved in cancer signaling pathways. These interactions are critical for understanding its role in modulating enzyme activities and receptor interactions.

Case Studies and Research Findings

Recent investigations have focused on the structure-activity relationship (SAR) of pyrazole derivatives, including this compound. A study conducted by Zhang et al. (2015) demonstrated that modifications to the pyrazole scaffold significantly affect biological activity, highlighting the importance of substituent positioning on the efficacy against cancer cell lines .

Another study emphasized the compound's binding affinity to various proteins, which could elucidate its mechanism of action in cancer therapy . The unique properties of the fluorobenzyl group were noted to enhance interactions with target enzymes compared to other halogenated analogs.

Q & A

Q. How does fluorination impact pharmacokinetic properties in vivo?

  • Methodological Answer :
  • Lipophilicity : Fluorobenzyl increases logP (measured via shake-flask), enhancing membrane permeability.
  • Metabolic Stability : Microsomal assays (human liver microsomes) show t½ >60 minutes due to fluorine’s resistance to oxidation.
  • In Vivo PK : Rat studies (IV/PO dosing) reveal improved bioavailability (F >40%) compared to non-fluorinated analogs .

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